Limonene-1,2-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWTZTZWGWEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862795 |

Source

|

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Cool minty aroma |

Source

|

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) |

Source

|

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 |

Source

|

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1946-00-5, 38630-75-0 |

Source

|

| Record name | Limonene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Limonene-1,2-diol basic properties and characteristics

An In-depth Technical Guide on the Core Properties and Characteristics of Limonene-1,2-diol for Researchers, Scientists, and Drug Development Professionals

This compound, a dihydroxylated derivative of the widely occurring monoterpene limonene (B3431351), is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. As a metabolite of limonene, it exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and known biological characteristics of this compound, tailored for a scientific audience.

Core Properties and Characteristics

This compound exists as multiple stereoisomers, with their specific configurations influencing their biological activity. The physical and chemical properties can vary slightly between these isomers. The data presented below is a summary of generally reported values for this compound, with specifications for particular isomers where available.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][3] |

| Appearance | Colorless to very slightly yellow oily liquid; Cool minty aroma | [3][4] |

| Melting Point | 72.5-74 °C | [2][5][6] |

| Boiling Point | 241.7 - 282 °C at 760 mmHg | [1][2][5] |

| Density | ~1.035 g/cm³ | [2][5] |

| Flash Point | 105.1 - 115.48 °C | [1][2] |

| Vapor Pressure | 0.0002 - 0.006 mmHg at 20-25 °C | [1][6] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and other organic solvents | [3][4][7] |

| logP (o/w) | 1.299 - 1.5 | [1][6] |

Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available in public databases. | [8] |

| GC-MS | Kovats Retention Index (Semi-standard non-polar): ~1321-1343; (Standard polar): ~2226-2325 | [8] |

| IR Spectroscopy | Spectra available in public databases, typically showing characteristic O-H and C-O stretching bands. | [8] |

| Optical Activity | For (1S,2S,4R)-(+)-Limonene-1,2-diol: [α]/D +45±5° (c = 1 in acetone) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its study and application.

Synthesis of this compound

A common method for the synthesis of this compound is the dihydroxylation of the endocyclic double bond of limonene. This can be achieved through a two-step epoxidation-hydrolysis sequence or a one-step asymmetric dihydroxylation.

Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis

This method involves the epoxidation of the more electron-rich 1,2-double bond of limonene, followed by the acid-catalyzed ring-opening of the resulting epoxide to yield the diol.

-

Step 1: Epoxidation of R-(+)-limonene

-

Dissolve R-(+)-limonene (1.0 eq) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0°C using an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 15 minutes while monitoring the internal temperature.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Separate the organic and aqueous layers. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of cis- and trans-limonene-1,2-oxide.

-

-

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

-

Dissolve the crude limonene-1,2-oxide (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 10:1 v/v).

-

Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the epoxide by TLC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude this compound.

-

Protocol 2: Sharpless Asymmetric Dihydroxylation

This one-step method provides a highly stereoselective route to the vicinal diol.

-

To a stirred solution of tert-butanol (B103910) and water (1:1, ~0.1 M relative to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).

-

Stir the mixture until both phases are clear, then cool to 0°C.

-

Add R-(+)-limonene (1.0 eq) to the cooled solution.

-

Stir the reaction mixture vigorously at 0°C for 6 to 24 hours, monitoring progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with 2M NaOH, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Purification of this compound

Purification can be achieved through liquid-liquid extraction or column chromatography.

Protocol 3: Sequential Liquid-Liquid Extraction [9]

This method is effective for separating the more polar diol from non-polar impurities like unreacted limonene.

-

Initial Extraction (Removal of Non-polar Impurities):

-

To the aqueous reaction mixture containing this compound, add an equal volume of hexane (B92381).

-

Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the lower aqueous layer. Repeat the hexane extraction on the aqueous layer. Discard the hexane layers.

-

-

Extraction of Target Compound:

-

To the remaining aqueous phase, add an equal volume of ethyl acetate.

-

Shake the mixture vigorously for approximately 20 seconds.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the ethyl acetate extraction on the aqueous layer at least once more.

-

-

Drying and Solvent Removal:

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure to obtain the purified this compound.

-

Protocol 4: Flash Column Chromatography [1]

-

Column Preparation: Pack a flash chromatography column with silica gel (60 Å, 230-400 mesh) as a slurry in a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [10]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., TR-5).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the sample in a suitable solvent (e.g., ethyl acetate) in split mode (e.g., split ratio 1:30).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 10 min.

-

Ramp 1: Increase to 100 °C at 3 °C/min.

-

Ramp 2: Increase to 200 °C at 20 °C/min, hold for 5 min.

-

-

Injector and Detector Temperatures: 250 °C.

-

MS Parameters: Ionization energy of 70 eV, scan range m/z 35–400.

-

Identification: Compare the resulting mass spectrum with a reference library (e.g., NIST).

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Lichrospher® 250 RP-18).

-

Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 90:10 v/v).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 213 nm.

-

Run Time: Approximately 15 minutes.

Biological Activities and Signaling Pathways

This compound, as a metabolite of d-limonene, has been shown to possess significant immunomodulatory and pro-apoptotic properties. While much of the detailed mechanistic work has been performed on its precursor, d-limonene, studies indicate that this compound shares and contributes to these biological effects.

Immunomodulatory and Anti-inflammatory Effects

This compound has been demonstrated to modulate T lymphocyte activity.[2][11][12] It can inhibit the production of several pro-inflammatory and immunomodulatory cytokines by both CD4+ and CD8+ T cells, including IFN-γ, IL-2, TNF-α, IL-4, and IL-13.[2] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by d-limonene.

References

- 1. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Limonene sensitizes docetaxel-induced cytotoxicity in human prostate cancer cells: Generation of reactive oxygen species and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Review of Limonene-1,2-diol Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol, a dihydroxylated derivative of limonene (B3431351), is a naturally occurring monoterpenoid that has garnered significant interest in the scientific community. As a major metabolite of d-limonene, a compound abundant in citrus peels, this compound is implicated in the diverse biological activities of its parent compound, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, metabolism, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural compound.

Chemical Properties and Synthesis

This compound, with the chemical formula C10H18O2, exists as multiple stereoisomers due to the presence of chiral centers. The specific stereochemistry of these isomers can influence their biological activity.[4][5] The synthesis of this compound can be achieved through both chemical and biological methods.

Chemical Synthesis: Stereoselective synthesis of specific this compound diastereomers can be accomplished from trans- and cis-limonene oxides.[6] One common laboratory-scale protocol involves a two-step process: the epoxidation of R-(+)-limonene followed by acid-catalyzed hydrolysis of the resulting limonene-1,2-epoxide (B132270).[4]

Biotransformation: Various microorganisms, including fungi and bacteria, have been utilized for the biotransformation of limonene into this compound.[7] This method offers an environmentally friendly and often stereoselective route to specific isomers. For instance, the fungus Colletotrichum nymphaeae has been shown to produce (+)-(1S,2S,4R)-Limonene-1,2-diol from R-(+)-limonene.[4]

Metabolism and Pharmacokinetics

Following oral administration of d-limonene in humans, it is rapidly absorbed and metabolized into several compounds, with this compound being one of the predominant circulating metabolites alongside perillic acid and dihydroperillic acid.[2][8] Pharmacokinetic studies in cancer patients have quantified the plasma concentrations of these metabolites. In a phase I clinical trial, the peak plasma concentration (Cmax) of this compound ranged from 10.1 ± 8 to 20.7 ± 8.6 μM.[2]

Biological Activities and Mechanisms of Action

While much of the research has focused on the parent compound, d-limonene, evidence suggests that this compound contributes significantly to its therapeutic effects.

Anti-inflammatory Activity

This compound has demonstrated immunomodulatory effects, particularly on T-lymphocytes. Studies have shown that it can inhibit the production of pro-inflammatory cytokines by both CD4+ and CD8+ T cells.[9][10][11] Specifically, it has been found to suppress the production of IFN-γ, IL-2, and TNF-α.[1][9] This inhibition of inflammatory mediators is a key mechanism underlying its anti-inflammatory potential. The anti-inflammatory effects of d-limonene are attributed in part to the inhibition of the NF-κB and MAPK signaling pathways.[12][13][14]

Anticancer Activity

The anticancer properties of d-limonene are well-documented, and its metabolites, including this compound, are believed to play a crucial role.[2] The primary mechanisms include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cell proliferation and survival.[15][16] While direct studies on the antiproliferative activity of isolated this compound have shown limited to no significant cytostatic effects against some cancer cell lines at concentrations up to 250 μg/ml, a slight inhibition was observed against a multidrug-resistant breast adenocarcinoma cell line.[4][17] It is hypothesized that the anticancer effects observed from d-limonene administration may result from the synergistic action of its various metabolites.

Neuroprotective Effects

Research into the neuroprotective potential of d-limonene and its metabolites is an emerging area. Studies suggest that these compounds may offer protection against neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases.[3][18] The anti-inflammatory actions of d-limonene, which involve the suppression of pro-inflammatory cytokines in the brain, are thought to be a primary neuroprotective mechanism.[14]

Signaling Pathways

The biological activities of d-limonene and its metabolites, including this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. D-limonene has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12][19][20][21] This inhibition is thought to be a key mechanism for the anti-inflammatory effects of d-limonene and its metabolites.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. D-limonene has been shown to modulate the Ras-ERK pathway, contributing to its anticancer effects.[22][23]

Apoptosis Signaling Pathway

D-limonene induces apoptosis in cancer cells through the mitochondrial-dependent pathway.[16][24][25][26] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[16]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, d-limonene. It is important to note that much of the specific quantitative data, such as IC50 values, pertains to d-limonene.

Table 1: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Source |

| This compound | Cmax | 10.1 ± 8 to 20.7 ± 8.6 μM | Human | [2] |

| d-Limonene | Cmax | 2.08 to 13.9 µM | Human | [2] |

| d-Limonene | Half-life (t1/2) | 1.38 h (0.82-1.84 h) | Human | [2] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 Value | Source |

| d-Limonene | Caco-2 (colorectal adenocarcinoma) | 18.6 μg/mL (136.6 μM) | [1] |

| d-Limonene | HCT-116 (colorectal carcinoma) | 74.1 μg/mL (0.5 mM) | [1] |

| d-Limonene | K562 (chronic myelogenous leukemia) | 3.6 ± 0.23 mM (24h) | [3] |

| This compound | Breast adenocarcinoma (multidrug resistant) | GI50 ~200 μg/mL | [17] |

Experimental Protocols

This section provides an overview of common experimental protocols used in the research of this compound and its related compounds.

Synthesis of this compound via Epoxidation and Hydrolysis

Objective: To synthesize this compound from R-(+)-limonene.

Workflow:

Materials:

-

R-(+)-limonene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium sulfite (B76179) (Na2SO3)

-

Acetone

-

Sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Epoxidation: Dissolve R-(+)-limonene in DCM and cool to 0°C. Add m-CPBA portion-wise and stir the reaction at room temperature for several hours. Quench the reaction with an aqueous solution of Na2SO3. Extract the crude limonene-1,2-epoxide with an organic solvent, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[4]

-

Hydrolysis: Dissolve the crude epoxide in a mixture of acetone and water. Add a catalytic amount of dilute H2SO4 and stir at room temperature. Neutralize the reaction with NaHCO3 solution. Remove the acetone and extract the aqueous layer with ethyl acetate. Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by column chromatography.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Treat the cells with a range of concentrations of this compound and a vehicle control.[1]

-

Incubate the plate for a specified period (e.g., 48 hours).[17]

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

-

Add a solubilizing agent to dissolve the formazan crystals.[1]

-

Measure the absorbance of each well using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Conclusion and Future Directions

This compound, as a primary metabolite of d-limonene, exhibits promising biological activities, particularly in the realm of immunomodulation. While much of the current research attributes the anti-inflammatory, anticancer, and neuroprotective effects to the parent compound, d-limonene, the contribution of this compound is increasingly recognized. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism for these effects.

However, a significant knowledge gap remains regarding the specific, independent actions of isolated this compound. Future research should focus on:

-

Investigating the bioactivity of individual stereoisomers of this compound to understand structure-activity relationships.

-

Conducting more in-depth mechanistic studies using isolated this compound to delineate its precise effects on signaling pathways.

-

Performing comprehensive in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

-

Elucidating the synergistic or additive effects of this compound in combination with other d-limonene metabolites.

A deeper understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel, natural product-based drugs for a range of diseases.

References

- 1. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-limonene: A Possible Role In Cancer Chemoprevention And Therapy [flipper.diff.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural properties and evaluation of the antiproliferative activity of this compound obtained by the fungal biotransformation of R-(+)- and S-(-)-limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation into the effect of the culture conditions and optimization on this compound production from the biotransformation of limonene using Pestalotiopsis mangiferae LaBMicrA-505 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of d-limonene and its derivatives on breast cancer in human trials: a scoping review and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Limonene modulates T lymphocyte activity and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis by D-limonene is mediated by inactivation of Akt in LS174T human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. proceedings.science [proceedings.science]

- 18. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 22. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Induction of apoptosis by d-limonene is mediated by a caspase-dependent mitochondrial death pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Limonene-1,2-diol: Discovery, Natural Occurrence, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene-1,2-diol, a dihydroxylated derivative of the widely occurring monoterpene limonene (B3431351), is a molecule of growing interest in the scientific community. Initially identified as a metabolite of limonene in biological systems, its presence has been confirmed in various natural sources, albeit at low concentrations. The primary route to obtaining significant quantities of this diol is through the microbial biotransformation of limonene or by chemical synthesis. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, alongside detailed experimental protocols for its synthesis and isolation. Furthermore, this document presents quantitative data on its occurrence and production, and visualizes key metabolic and experimental workflows to support further research and development.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the metabolic studies of its precursor, limonene. Early investigations into the fate of limonene in biological systems revealed its conversion to various oxygenated derivatives, including this compound. It is now understood to be a significant metabolite in mammals, including humans, following the ingestion of limonene-rich foods such as citrus fruits.[1][2]

While limonene is abundant in the essential oils of citrus peels and numerous other plants, this compound is typically found at much lower concentrations as a minor constituent.[3][4] Its natural occurrence is primarily the result of endogenous enzymatic oxidation of limonene within the plant or organism. The most significant "natural" sources in terms of concentration are, in fact, the result of microbial action on limonene. Various fungi have been identified that can efficiently convert limonene into this compound, making fungal biotransformation a key method for its production.[5][6][7][8]

Quantitative Data on Occurrence and Production

The following tables summarize the quantitative data available for this compound concentrations in various contexts.

Table 1: Concentration of this compound as a Human Metabolite after Oral Administration of R-Limonene [1][9]

| Matrix | Peak Plasma Concentration (Cmax) (µM) | Amount Excreted in Urine (% of oral dose) |

| Plasma | 10.1 ± 8 to 20.7 ± 8.6 | Not Applicable |

| Urine | Not Applicable | 4.3 |

Table 2: Production of this compound via Fungal Biotransformation of Limonene [5][6][7][10]

| Fungal Strain | Substrate | Concentration of this compound Produced (g/L) | Fermentation Time (hours) |

| Phomopsis sp. | R-(+)-Limonene | 2.08 (in synthetic medium) | 144 |

| Phomopsis sp. | R-(+)-Limonene | 2.10 (in orange extract medium) | 144 |

| Colletotrichum acutatum | R-(+)-Limonene | 3.0 | 192 |

| Colletotrichum nymphaeae | R-(+)-Limonene | 4.01 | 192 |

| Pestalotiopsis mangiferae | R-(+)-Limonene | up to 98.34% conversion | 96 |

| Lasiodiplodia pseudotheobromae | Limonene | >99% purity | Not Specified |

Biosynthesis and Metabolic Pathways

This compound is not directly synthesized in plants as a primary metabolite. Instead, it is a product of the metabolism of limonene. The biosynthesis of limonene begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is then cyclized by limonene synthase to form limonene.

The conversion of limonene to this compound is an oxidative process. In biological systems, this is typically catalyzed by cytochrome P450 monooxygenases. The proposed metabolic pathway involves the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide (B132270), which is subsequently hydrolyzed to this compound by an epoxide hydrolase.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and microbial production of this compound.

Chemical Synthesis of this compound via Epoxidation and Hydrolysis

This two-step method is a common laboratory procedure for the synthesis of this compound from limonene.

Step 1: Epoxidation of Limonene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 15 minutes.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude limonene-1,2-epoxide.

Step 2: Hydrolysis of Limonene-1,2-epoxide

-

Reaction Setup: Dissolve the crude limonene-1,2-epoxide (1.0 equivalent) in a mixture of acetone (B3395972) and water (10:1 v/v).

-

Acid Catalysis: Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.

-

Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Production of this compound via Fungal Biotransformation

This protocol provides a general framework for the production of this compound using a fungal culture. The specific parameters will need to be optimized for the chosen fungal strain.

-

Fungal Culture Preparation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain.

-

Incubate the culture at an appropriate temperature (typically 25-30 °C) with shaking (around 150 rpm) for 2-3 days to allow for mycelial growth.

-

-

Biotransformation:

-

To the established fungal culture, add limonene as the substrate. The concentration of limonene should be optimized to avoid toxicity to the fungus (typically 1-5 g/L).

-

Continue the incubation under the same conditions for an additional 2-7 days. Monitor the biotransformation process by periodically analyzing samples using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Extraction of this compound:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.

-

Separate the organic layer and repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude extract can be purified using column chromatography on silica gel to isolate pure this compound.

-

Signaling Pathways and Biological Activity

Currently, a specific signaling pathway directly initiated by this compound has not been fully elucidated. However, it is considered one of the active metabolites of limonene and likely contributes to the overall biological effects observed for its parent compound. Limonene and its metabolites have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The anticancer effects of limonene are thought to be mediated, in part, by the induction of apoptosis (programmed cell death) in cancer cells. This process involves a complex cascade of signaling molecules. While the direct targets of this compound are still under investigation, it is plausible that it contributes to the modulation of key apoptotic pathways.

Conclusion

This compound, once a relatively obscure metabolite, is emerging as a compound of significant interest due to its biological activities and its accessibility through biotechnological and synthetic routes. This guide has provided a foundational understanding of its discovery, natural occurrence, and methods for its production and isolation. The provided quantitative data and detailed protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology, facilitating further exploration of the therapeutic potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-LIMONENE - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of limonene to this compound using an isolated fungus Lasiodiplodia pseudotheobromae IIIMF4013 | Semantic Scholar [semanticscholar.org]

- 9. R-Limonene metabolism in humans and metabolite kinetics after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation into the effect of the culture conditions and optimization on this compound production from the biotransformation of limonene using Pestalotiopsis mangiferae LaBMicrA-505 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Limonene-1,2-diol: Chemical Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol, a dihydroxylated derivative of limonene (B3431351), is a naturally occurring monoterpenoid found in various plants, including citrus fruits. As a significant metabolite of limonene, it has garnered considerable interest in the scientific community for its potential biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and key experimental protocols for the synthesis and analysis of this compound, with a focus on its stereoisomers.

Chemical Structure and Nomenclature

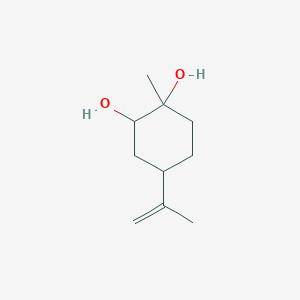

This compound, with the molecular formula C₁₀H₁₈O₂, possesses a cyclohexane (B81311) ring with a methyl group, an isopropenyl group, and two hydroxyl groups on adjacent carbons (C1 and C2).[1][2] The presence of multiple chiral centers gives rise to several stereoisomers, which can exhibit distinct biological activities.[3] The IUPAC name for the general structure is 1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[2]

The stereochemistry is crucial and is specified in the IUPAC name. For example, a commonly studied isomer is (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol.[4] This isomer is often referred to as (+)-(1S,2S,4R)-Limonene glycol or (+)-1-Hydroxyneodihydrocarveol.[4] Its enantiomer is (1R,2R,4S)-limonene-1,2-diol.[5]

Below is a diagram illustrating the chemical structure of this compound, highlighting the chiral centers that give rise to its various stereoisomers.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The presence of two hydroxyl groups significantly influences its solubility and polarity compared to its precursor, limonene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [2][4][] |

| Molecular Weight | 170.25 g/mol | [4][][7] |

| CAS Number (General) | 1946-00-5 | [2][] |

| CAS Number ((1S,2S,4R)-isomer) | 38630-75-0 | [4][7] |

| Appearance | Colorless to very slightly yellow oily liquid or solid | [3] |

| Odor | Cool, minty | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone (B3395972) | [3][4] |

| Melting Point | 75 °C for the (1S,2S,4R) stereoisomer | [4] |

| Boiling Point (est.) | 282 °C | [8] |

| Flash Point (est.) | 115.48 °C | [8] |

| Optical Rotation ([α]/D) of (1S,2S,4R)-isomer | +45 ± 5° (c = 1 in acetone) | [3][7] |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various methods. Below are detailed protocols for common chemical synthesis and analytical procedures.

Synthesis of this compound via Epoxidation and Hydrolysis

This two-step method is a common route for the synthesis of this compound from R-(+)-limonene.[9]

Step 1: Epoxidation of R-(+)-limonene

-

Reaction Setup: Dissolve R-(+)-limonene (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.[9]

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature is maintained at 0°C.[9]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to quench the reaction.[9]

-

Work-up: Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

-

Reaction Setup: Dissolve the crude limonene-1,2-oxide (1.0 equivalent) in a 10:1 (v/v) mixture of acetone and water.[9]

-

Catalyst Addition: Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M H₂SO₄) dropwise to the solution.[9]

-

Reaction: Stir the mixture at room temperature for 2-4 hours.[9]

-

Monitoring: Monitor the disappearance of the epoxide by TLC.

-

Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.[9]

-

Extraction: Remove the acetone under reduced pressure and extract the aqueous residue three times with ethyl acetate.[9]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure p-menth-8-ene-1,2-diol.[9]

Sharpless Asymmetric Dihydroxylation

This method allows for the direct and stereoselective synthesis of this compound from R-(+)-limonene.[9]

-

Reaction Setup: In a flask, prepare a solution of tert-butanol (B103910) and water (1:1) at a concentration of approximately 0.1 M relative to the alkene. Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 equivalent). Stir at room temperature until both phases are clear, then cool to 0°C.[9]

-

Substrate Addition: Add R-(+)-limonene (1.0 equivalent) to the cooled solution.[9]

-

Reaction: Stir the mixture vigorously at 0°C. Reaction times can vary from 6 to 24 hours.[9]

-

Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per mmol of alkene).[9]

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product three times with ethyl acetate.[9]

-

Purification: Combine the organic layers, wash with 2M NaOH, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Analytical Methods

Accurate characterization and quantification of this compound are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water is often employed. For instance, a starting mobile phase of 90:10 (v/v) methanol:water can be effective.

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Detection: UV detection at a wavelength of approximately 213 nm is suitable for limonene and its derivatives.

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column, such as a DB-5, is commonly used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Carrier Gas: Helium is a common carrier gas.

-

Oven Program: A temperature gradient is used to separate the components. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature around 230°C.

-

Detection: Mass spectrometry provides both qualitative and quantitative data. The mass-to-charge ratio (m/z) of characteristic fragment ions can be used for identification and quantification.

Conclusion

This compound represents a versatile and biologically significant class of monoterpenoids. A thorough understanding of its stereochemistry, physicochemical properties, and synthetic routes is paramount for its exploration in drug discovery and other scientific disciplines. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this promising compound. The ability to selectively synthesize and accurately analyze different stereoisomers will be crucial in unlocking their full therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H18O2 | CID 94217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2S,4R)-Limonene-1,2-diol | 38630-75-0 | Benchchem [benchchem.com]

- 4. Buy (1S,2S,4R)-Limonene-1,2-diol | 38630-75-0 [smolecule.com]

- 5. (1R,2R,4S)-limonene-1,2-diol | C10H18O2 | CID 11217495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,2S,4R)-(+)-Limonen-1,2-diol ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. scent.vn [scent.vn]

- 9. benchchem.com [benchchem.com]

Unveiling the Bioactivity of Limonene-1,2-diol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene (B3431351), a naturally abundant monoterpene, has garnered significant attention for its diverse pharmacological properties. Its primary metabolites, limonene-1,2-diols, exist as various stereoisomers, each with the potential for unique biological activities. Understanding the distinct effects of these stereoisomers is crucial for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biological activities of limonene-1,2-diol stereoisomers, focusing on their antifungal, antiproliferative, and anti-inflammatory properties. Detailed experimental protocols and putative signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The biological activity of this compound stereoisomers is highly dependent on their specific three-dimensional structure. The following tables summarize the available quantitative data for different biological endpoints.

Table 1: Antifungal Activity of this compound Stereoisomers against Cryptococcus neoformans

| Stereoisomer | MIC (µg/mL) | MIC (µM) | Reference |

| (-)-(1S,2R,4R)-limonene-1,2-diol | 31.25 | 184 | [1] |

| (+)-(1S,2S,4R)-limonene-1,2-diol | 250 | 1470 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Antiproliferative Activity of this compound Stereoisomers

| Stereoisomer | Cell Lines Tested | Outcome | Reference |

| (+)-(1S,2S,4R)-limonene-1,2-diol | Human tumor and non-tumor cell lines | No significant cytostatic effects observed. | [2] |

| (-)-(1R,2R,4S)-limonene-1,2-diol | Human tumor and non-tumor cell lines | No significant cytostatic effects observed. | [2] |

Further studies are required to determine the full spectrum of antiproliferative activity and potential IC50 values against a broader range of cancer cell lines.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of this compound stereoisomers.

Sulforhodamine B (SRB) Cytotoxicity/Antiproliferative Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.

-

Treat cells with various concentrations of the this compound stereoisomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

b. Cell Fixation and Staining:

-

Fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

c. Measurement:

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510-570 nm using a microplate reader.

d. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Measurement in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound stereoisomers for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

b. Nitrite (B80452) Measurement (Griess Assay):

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

c. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by individual this compound stereoisomers are still under investigation, studies on the parent compound, d-limonene, provide valuable insights into their putative mechanisms of action. The anti-inflammatory and apoptotic effects of d-limonene are thought to be mediated through the modulation of key signaling cascades.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of limonene are suggested to involve the inhibition of the NF-κB and MAP kinase signaling pathways.

Caption: Putative anti-inflammatory signaling pathway of this compound.

This diagram illustrates the potential mechanism by which this compound stereoisomers may exert their anti-inflammatory effects. By inhibiting the IKK complex and MAP kinase pathways, they could prevent the activation and nuclear translocation of transcription factors like NF-κB and AP-1, respectively. This would lead to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6. It is important to note that this is a proposed pathway based on the activity of the parent compound, limonene, and requires experimental validation for each specific stereoisomer of this compound.[3][4][5][6][7][8][9]

Putative Apoptotic Signaling Pathway

The pro-apoptotic activity of limonene is thought to be mediated through the intrinsic mitochondrial pathway.

Caption: Putative apoptotic signaling pathway of this compound.

This diagram outlines the potential mechanism of apoptosis induction by this compound stereoisomers. It is hypothesized that they may inhibit the PI3K/Akt survival pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would promote mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates the caspase cascade, starting with caspase-9 and culminating in the activation of effector caspases like caspase-3, ultimately leading to programmed cell death. As with the anti-inflammatory pathway, this proposed mechanism is based on studies of limonene and its metabolites and requires direct experimental confirmation for each this compound stereoisomer.[10][11][12]

Conclusion and Future Directions

The available evidence suggests that this compound stereoisomers possess a range of biological activities, with notable differences observed between stereoisomers in their antifungal efficacy. While their antiproliferative effects appear to be limited at the concentrations tested so far, their potential as anti-inflammatory agents warrants further investigation.

A critical knowledge gap remains in the elucidation of the specific molecular targets and signaling pathways for each stereoisomer. Future research should focus on:

-

Comprehensive Screening: Evaluating a wider range of stereoisomers against diverse cancer cell lines and microbial strains to identify potent and selective inhibitors.

-

Mechanism of Action Studies: Utilizing molecular and cellular biology techniques to identify the direct protein targets and delineate the precise signaling pathways modulated by each active stereoisomer.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to assess the therapeutic potential, pharmacokinetics, and safety profiles of the most promising stereoisomers.

By addressing these research questions, the full therapeutic potential of this compound stereoisomers can be unlocked, paving the way for the development of novel, naturally-derived drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural properties and evaluation of the antiproliferative activity of this compound obtained by the fungal biotransformation of R-(+)- and S-(-)-limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Preliminary Studies on the Bioactivity of Limonene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene-1,2-diol is a significant oxygenated metabolite of limonene (B3431351), a monoterpene abundantly found in citrus fruits and other plants.[1] While the bioactivities of limonene have been extensively studied, research into its metabolites is crucial for understanding the full pharmacological profile of this natural compound. Preliminary in vitro studies suggest that this compound possesses a range of biological activities, including immunomodulatory and antiproliferative effects. This technical guide provides an in-depth overview of the current preliminary research on the bioactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways potentially involved.

Bioactivity of this compound: Quantitative Data

The following tables summarize the available quantitative data from preliminary studies on the bioactivity of this compound.

| Bioactivity | Assay | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 13.90 ± 2.03 µM | [2] |

| Antiproliferative | Sulforhodamine B (SRB) assay | NCI-H460 (Non-Small Cell Lung Cancer) | GI50 | >250 µg/mL | [3] |

| MCF-7 (Breast Cancer) | GI50 | >250 µg/mL | [3] | ||

| OVCAR-3 (Ovarian Cancer) | GI50 | >250 µg/mL | [3] | ||

| RXF-393 (Renal Cancer) | GI50 | >250 µg/mL | [3] | ||

| U251 (Glioblastoma) | GI50 | >250 µg/mL | [3] | ||

| NCI/ADR-RES (Multidrug-Resistant Breast Cancer) | GI50 | ~200 µg/mL | [4] | ||

| HaCaT (Keratinocytes) | GI50 | >250 µg/mL | [3] |

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of this compound bioactivity.

Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and include untreated control wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Principle: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Procedure:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the desired incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.

-

Add the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Assays

These assays are used to evaluate the potential of this compound to mitigate inflammatory responses in vitro.

Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[5]

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include untreated and LPS-only controls.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5]

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add the collected supernatant.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Add an equal volume of the Griess reagent to each well containing the supernatant.[6]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.[5]

-

Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in cell culture supernatants. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

Procedure:

-

Seed and treat RAW 264.7 macrophage cells with this compound and/or LPS as described for the NO assay.

-

After a 24-hour incubation, collect the cell culture supernatants.

-

Prepare PGE2 standards and the collected samples.

-

Add the standards and samples to the wells of the antibody-coated microplate.[7]

-

Add the enzyme-conjugated PGE2 to each well.[8]

-

Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature.[7][8]

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.[7]

-

Add the substrate solution to each well, which will be converted by the bound enzyme to produce a colored product.[7]

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature in the dark.[7]

-

Add a stop solution to terminate the reaction.[7]

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Antioxidant Assays

While specific quantitative data for this compound is pending, the following are standard protocols to assess antioxidant activity.

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add a small volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at 734 nm.

-

Add a small volume of the test compound (this compound) at various concentrations to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity.

Signaling Pathways and Mechanisms of Action

Direct research on the signaling pathways modulated by this compound is still emerging. However, based on its immunomodulatory effects and the known mechanisms of its parent compound, limonene, several pathways can be proposed as potential targets.

Proposed Anti-inflammatory and Immunomodulatory Pathways

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by T-lymphocytes.[9][10] This suggests an interference with the signaling cascades that lead to the transcription of these cytokine genes. A plausible mechanism involves the modulation of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response.

Potential Antiproliferative and Pro-apoptotic Pathways

Although preliminary studies show weak antiproliferative activity for this compound, the mechanisms of its parent compound, limonene, suggest potential pathways that could be relevant, particularly in combination therapies or against specific cancer cell types. Limonene has been shown to induce apoptosis through the mitochondrial pathway and modulate cell survival pathways like PI3K/Akt and Ras/Raf/MEK/ERK.[11][12]

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro evaluation of the bioactivity of a natural compound like this compound.

Conclusion and Future Directions

The preliminary data presented in this technical guide indicate that this compound exhibits noteworthy bioactivities, particularly in the realm of anti-inflammation and immunomodulation. While its antiproliferative effects appear to be modest in the cell lines tested so far, further investigation against a broader panel of cancer cells is warranted. A significant gap in the current research is the lack of quantitative data on its antioxidant properties. Future studies should aim to address this to provide a more complete profile of its bioactivity. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for guiding its potential development as a therapeutic agent. The detailed protocols and proposed signaling pathways provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proceedings.science [proceedings.science]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cloud-clone.com [cloud-clone.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Can limonene be a possible candidate for evaluation as an agent or adjuvant against infection, immunity, and inflammation in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Limonene modulates T lymphocyte activity and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Limonene-1,2-diol: A Key Metabolite in the Biological Fate of Limonene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene (B3431351), a widely occurring monoterpene in citrus fruits and other plants, undergoes extensive metabolism in biological systems. A principal metabolic pathway involves the formation of limonene-1,2-diol, a vicinal diol that has demonstrated notable biological activities, including immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound as a metabolite of limonene, focusing on its metabolic pathway, the enzymes involved, and its stereochemical considerations. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing metabolic and signaling pathways.

Introduction